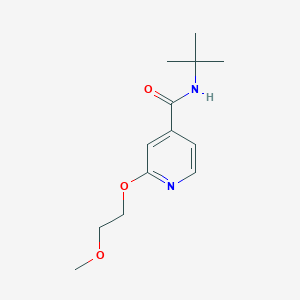

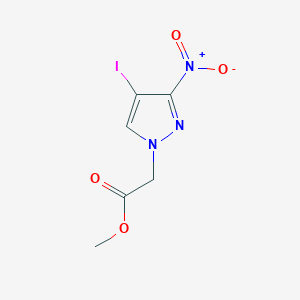

![molecular formula C22H18FN3O3S B2618500 Ethyl 2-(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate CAS No. 933212-10-3](/img/structure/B2618500.png)

Ethyl 2-(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .

Synthesis Analysis

Researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities . For example, Arora et al. (2015) synthesized a series of 2,4-disubstituted thiazole derivatives and screened for their in vitro antimicrobial activities .

Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Chemical Reactions Analysis

The chemical reactions of thiazoles can be influenced by the substituents at position-2 and -4 . These substituents may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .

Physical And Chemical Properties Analysis

The physical and chemical properties of thiazoles can resemble those of pyridine, pyrimidine, thiophene, and furan, depending on their substituents .

Applications De Recherche Scientifique

Anti-Inflammatory and Analgesic Activities

- Research on Heterocyclic Compounds : The study by Abignente et al. (1983) synthesized a group of ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylates and evaluated them for anti-inflammatory, analgesic, and antipyretic activities, along with their ulcerogenic potential (Abignente et al., 1983).

Anticancer Activities

- Novel 2‐Substituted‐6‐bromo‐3‐methylthiazolo[3,2‐a]benzimidazole Derivatives : Abdel‐Aziz et al. (2009) investigated the immunomodulatory and anticancer activities of novel derivatives, showing significant inhibition of LPS-stimulated NO generation and cytotoxicity against colon carcinoma and hepatocellular carcinoma cells (Abdel‐Aziz et al., 2009).

Antineoplastic and Antifilarial Agents

- Synthesis of Alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates : This study by Ram et al. (1992) highlights the synthesis of compounds showing significant growth inhibition in L1210 cells and antifilarial activity against adult worms in experimental infections (Ram et al., 1992).

Effects on Prostate Cancer Cell Proliferation

- Effects of Intermediate-Conductance Ca2+-Activated K+ Channel Modulators : Parihar et al. (2003) evaluated the effects of specific compounds on human prostate cancer cells, identifying a significant role of intermediate-conductance Ca2+-activated K+ channels in regulating cell proliferation (Parihar et al., 2003).

Antimicrobial Activity

- Synthesis of New 2-Substituted-Phenyl-1H-Benzimidazole-5-Carbonitriles : Göker et al. (2002) synthesized novel compounds and evaluated their in vitro activity against Candida species, finding significant antimicrobial efficacy (Göker et al., 2002).

Angiotensin II Receptor Antagonists

- Synthesis and Biological Activity of Benzimidazolecarboxylic Acids : Kubo et al. (1993) prepared a series of compounds as angiotensin II receptor antagonists, showing high affinity and potent antagonistic action in various assays (Kubo et al., 1993).

Mécanisme D'action

Mode of Action

Indole and thiazole derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

Indole and thiazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The presence of certain groups in similar compounds has been reported to enhance cellular accumulation .

Result of Action

Similar compounds have shown significant activity against various diseases and conditions .

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN3O3S/c1-3-29-21(28)16-6-4-5-7-17(16)24-20(27)19-13(2)26-12-18(25-22(26)30-19)14-8-10-15(23)11-9-14/h4-12H,3H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCXNINCQXPVXEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

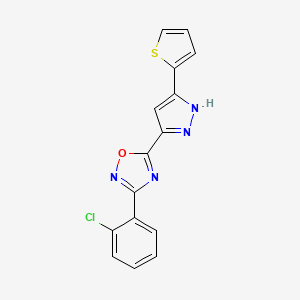

![1-ethyl-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2618418.png)

![2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrimidin-5-amine](/img/structure/B2618419.png)

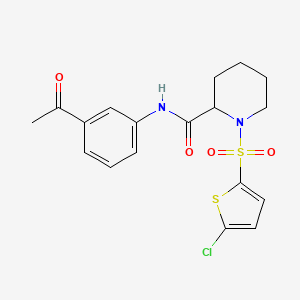

![N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B2618421.png)

![1-(4-benzhydrylpiperazin-1-yl)-3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)propan-2-ol dihydrochloride](/img/structure/B2618423.png)

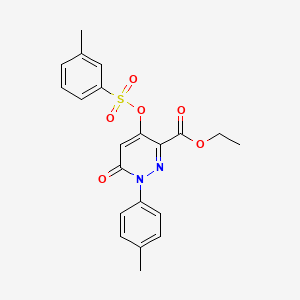

![4-[3-(3,4-Dimethylphenyl)sulfonyl-6-methoxyquinolin-4-yl]morpholine](/img/structure/B2618431.png)

![Methyl 4-({[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2618434.png)

![1-[1-(2H-1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one](/img/structure/B2618435.png)

![2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone](/img/structure/B2618436.png)